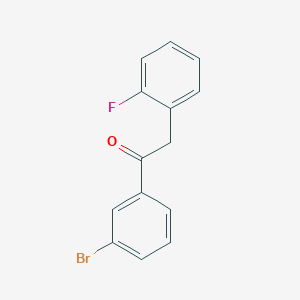

3'-Bromo-2-(2-fluorophenyl)acetophenone

Description

3'-Bromo-2-(2-fluorophenyl)acetophenone is a brominated and fluorinated derivative of acetophenone, characterized by a ketone group flanked by two aromatic rings: one substituted with a bromine atom at the 3' position and another with a fluorine atom at the 2-position (ortho position). Acetophenones are versatile intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . The bromine and fluorine substituents enhance electronic effects, influencing reactivity and interactions in downstream applications such as heterocyclic synthesis (e.g., thiazoles and chalcones) .

Properties

IUPAC Name |

1-(3-bromophenyl)-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXUEEJATSJRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642340 | |

| Record name | 1-(3-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-63-9 | |

| Record name | Ethanone, 1-(3-bromophenyl)-2-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Bromo-2-(2-fluorophenyl)acetophenone typically involves the bromination of 2-(2-fluorophenyl)acetophenone. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3’-Bromo-2-(2-fluorophenyl)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-Bromo-2-(2-fluorophenyl)acetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-2-(2-fluorophenyl)acetophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. The carbonyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Structural Isomers and Halogen Variants

Key analogs include positional isomers (bromine/fluorine at different positions) and halogen-substituted variants. Their properties and applications are compared below:

Table 1: Comparative Analysis of Bromo-Fluoro Acetophenones

*XLogP3: Lipophilicity index; higher values indicate greater hydrophobicity.

Key Differences and Research Findings

- Positional Effects : Bromine at the 3' position (target compound) vs. 4' () alters steric and electronic interactions, influencing reactivity in nucleophilic substitutions. For example, 3'-bromo derivatives are preferred in thiazole synthesis due to optimal leaving-group geometry .

- Halogen Substitution : Fluorine’s electronegativity enhances ketone polarization, stabilizing intermediates in chalcone synthesis (e.g., ). Chloro analogs () exhibit lower bioactivity but higher thermal stability.

- Trifluoromethyl Derivatives: Compounds like 3'-Bromo-2,2,2-trifluoroacetophenone () show increased lipophilicity (XLogP3 ~5.2 estimated), making them suitable for blood-brain barrier penetration in CNS drug candidates.

Biological Activity

3'-Bromo-2-(2-fluorophenyl)acetophenone, with the CAS number 898784-63-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

This compound belongs to the class of bromoacetophenones, characterized by the presence of a bromine atom and a fluorinated phenyl ring. Its empirical formula is , and it has a molecular weight of approximately 305.16 g/mol.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluorinated phenyl derivatives have shown efficacy against various bacterial strains.

- Antitumor Activity : Some derivatives of acetophenone are known for their cytotoxic effects on cancer cell lines. Research suggests that this compound may possess similar antitumor properties.

Case Studies

-

Antimicrobial Properties : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of several acetophenone derivatives, including this compound. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Compound Name MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus 3'-Bromoacetophenone 64 Escherichia coli -

Cytotoxicity Assay : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) HeLa 45 MCF-7 60

The mechanism underlying the biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.